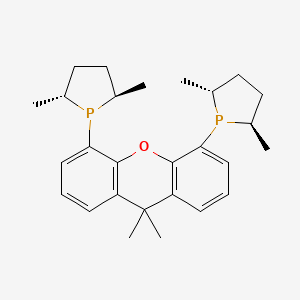
(2R,2'R,5R,5'R)-1,1'-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) typically involves the reaction of 9,9-dimethylxanthene with 2,5-dimethylphospholane under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process would need to be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions could produce various substituted phospholanes.
Scientific Research Applications
Chemistry
In chemistry, (2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) is used as a ligand in asymmetric catalysis. It helps in the formation of chiral centers, which is crucial for synthesizing enantiomerically pure compounds.
Biology
The compound’s role in biology may involve its use in the synthesis of biologically active molecules, including pharmaceuticals that require specific stereochemistry.
Medicine
In medicine, the compound can be used to produce drugs with high enantiomeric purity, which is essential for the efficacy and safety of many pharmaceuticals.
Industry
Industrially, this compound is valuable in the production of fine chemicals and pharmaceuticals, where asymmetric synthesis is required.
Mechanism of Action
The mechanism by which (2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) exerts its effects involves its ability to coordinate with metal centers in catalytic processes. This coordination facilitates the formation of chiral centers in the products, making it a powerful tool in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in similar applications.
DIPAMP: A chiral phosphine ligand with applications in asymmetric hydrogenation.
Uniqueness
(2R,2’R,5R,5’R)-1,1’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(2,5-dimethylphospholane) is unique due to its specific stereochemistry and the ability to induce chirality in catalytic processes. Its structure allows for efficient coordination with metal centers, making it highly effective in asymmetric synthesis.
Properties
Molecular Formula |
C27H36OP2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-9,9-dimethylxanthene |
InChI |
InChI=1S/C27H36OP2/c1-17-13-14-18(2)29(17)23-11-7-9-21-25(23)28-26-22(27(21,5)6)10-8-12-24(26)30-19(3)15-16-20(30)4/h7-12,17-20H,13-16H2,1-6H3/t17-,18-,19-,20-/m1/s1 |
InChI Key |
HFLAILSQSPIJMB-UAFMIMERSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](P1C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4P5[C@@H](CC[C@H]5C)C)C |
Canonical SMILES |
CC1CCC(P1C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4P5C(CCC5C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
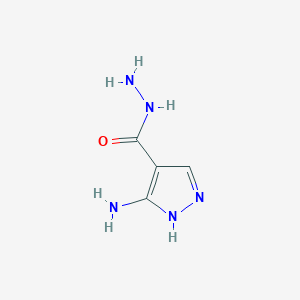
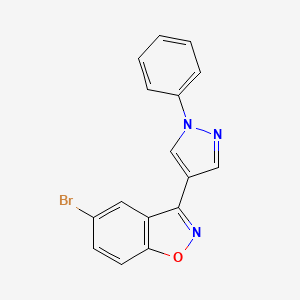
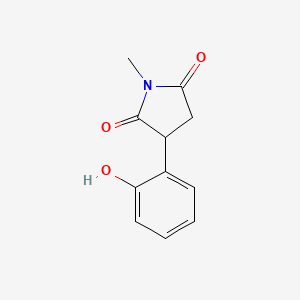
![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)
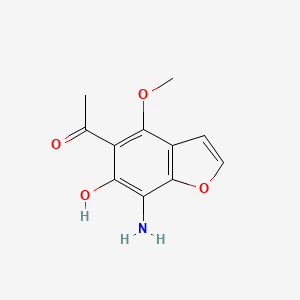
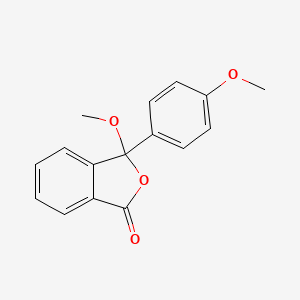

![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
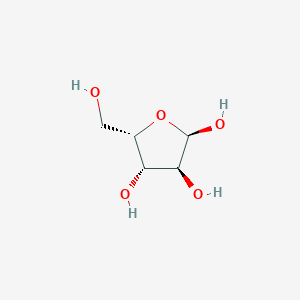


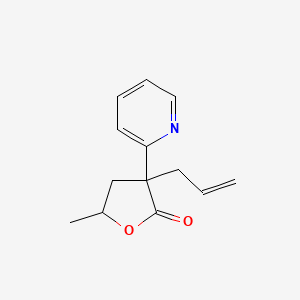
![1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine](/img/structure/B15209609.png)
